2-(Diisopropylamino)ethanethiol

Physical Chemistry Thermodynamics Volatility

2-(Diisopropylamino)ethanethiol (CAS 5842-07-9), a bifunctional aminothiol, features a bulky diisopropylamino group and a reactive thiol. With a molecular weight of 161.31 g/mol and a calculated boiling point of 191.3 °C at 760 mmHg , it exhibits a vapor pressure of 0.5 ± 0.4 mmHg at 25 °C.

Molecular Formula C8H19NS
Molecular Weight 161.31 g/mol
CAS No. 5842-07-9
Cat. No. B166743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diisopropylamino)ethanethiol
CAS5842-07-9
Synonyms2-(N,N-diisopropylamino)ethanethiol
2-(N,N-diisopropylamino)ethanethiol hydrochloride
diisopropylaminoethanethiol
Molecular FormulaC8H19NS
Molecular Weight161.31 g/mol
Structural Identifiers
SMILESCC(C)N(CCS)C(C)C
InChIInChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3
InChIKeyIFZVKYXDCOHPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diisopropylamino)ethanethiol (CAS 5842-07-9) Procurement: Physicochemical Profile and Core Reactivity


2-(Diisopropylamino)ethanethiol (CAS 5842-07-9), a bifunctional aminothiol, features a bulky diisopropylamino group and a reactive thiol [1]. With a molecular weight of 161.31 g/mol and a calculated boiling point of 191.3 °C at 760 mmHg [2], it exhibits a vapor pressure of 0.5 ± 0.4 mmHg at 25 °C [2]. Its utility in nucleophilic and thiol-ene chemistries stems from this unique steric and electronic combination, distinguishing it from less-hindered analogs [1].

Why 2-(Diisopropylamino)ethanethiol Cannot Be Replaced by Simpler 2-(Dialkylamino)ethanethiol Analogs


Generic substitution among 2-(dialkylamino)ethanethiols is scientifically unsound due to significant differences in steric bulk, volatility, and biochemical interaction profiles. Comparative studies demonstrate that the diisopropyl derivative exhibits a unique vapor pressure behavior [1] and forms distinct, analytically identifiable adducts with human serum albumin [2], outcomes not replicable with dimethyl or diethyl analogs. These quantitative differences mandate compound-specific procurement for reproducible experimental results.

Quantitative Differentiation of 2-(Diisopropylamino)ethanethiol Against Closest Analogs


Vapor Pressure and Enthalpy of Vaporization: 2-Dialkylaminoethanethiol Series Comparison

Direct comparative measurements of vapor pressure for three 2-dialkylaminoethanethiols reveal that 2-(diisopropylamino)ethanethiol (DIA) exhibits the lowest vapor pressure among the series, with a measured value of 0.582 mmHg at 25 °C, compared to 0.907 mmHg for 2-(diethylamino)ethanethiol (DEA) and 1.234 mmHg for 2-(dimethylamino)ethanethiol (DMA) [1]. This trend is consistent with the compound's higher molecular weight and steric bulk, which also corresponds to a higher enthalpy of vaporization of 42.8 ± 3.0 kJ/mol [2].

Physical Chemistry Thermodynamics Volatility

Biomarker Specificity: Differential Adduct Formation with Human Serum Albumin

In human serum albumin (HSA) exposure models, the thiol-containing leaving groups of V-type nerve agents form distinct disulfide adducts. The 2-(diisopropylamino)ethanethiol (DPAET) from VX produces a DPAET-CysPro dipeptide adduct that is structurally and analytically unique from the DEAET-CysPro adduct formed by 2-(diethylamino)ethanethiol (DEAET) from CVX and RVX [1]. The lower limit of detection for the CysPro-adduct derived from DPAET was determined to be 1-3 μM nerve agent in human plasma [1].

Bioanalytical Chemistry Toxicology Proteomics

Mid-Infrared Spectral Absorptivity: Differentiation for Remote Detection

Vapor-phase infrared absorptivity coefficients were measured for three 2-(dialkylamino)ethanethiols, providing unique spectral fingerprints. The absorptivity coefficient for 2-(diisopropylamino)ethanethiol was measured at a spectral resolution of 0.125 cm⁻¹ in the mid-infrared region (4000-550 cm⁻¹) [1]. This data allows for the unambiguous identification and quantification of the compound in complex vapor mixtures, distinct from the spectral signatures of 2-(diethylamino)ethanethiol and 2-(dimethylamino)ethanethiol [1].

Spectroscopy Analytical Chemistry Remote Sensing

Evidence-Driven Application Scenarios for 2-(Diisopropylamino)ethanethiol (CAS 5842-07-9) Procurement


Quantitative Bioanalysis of VX Nerve Agent Exposure

2-(Diisopropylamino)ethanethiol is the essential analytical reference standard for developing and validating LC-MS/MS methods to detect VX exposure. The unique DPAET-CysPro adduct formed with human serum albumin provides a long-lived, specific biomarker distinct from the DEAET-adducts of other V-agents [1]. This allows for definitive forensic verification and retrospective analysis of exposure events.

Chemical Warfare Agent (CWA) Degradation Studies and Environmental Fate

As a primary degradation product of VX nerve agent [1], this compound is crucial for environmental fate and transport studies. Its distinct physicochemical properties, such as lower vapor pressure compared to other alkylaminoethanethiols [2], influence its persistence and distribution in soil, water, and air, making it a key marker for monitoring decontamination efficacy and long-term environmental impact.

Development of Standoff and Point Detection Systems for Chemical Defense

The unique mid-infrared absorptivity spectrum of 2-(diisopropylamino)ethanethiol [1] enables the design and calibration of spectroscopic sensors (e.g., FTIR, laser-based systems) for real-time, specific detection of VX-related materials. This spectral differentiation from other 2-(dialkylamino)ethanethiols [1] is critical for minimizing false alarms and ensuring reliable threat identification in complex operational environments.

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